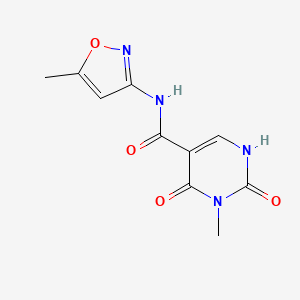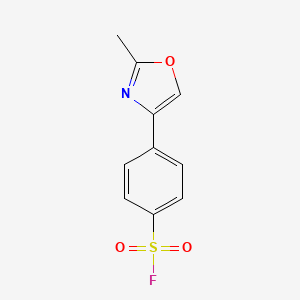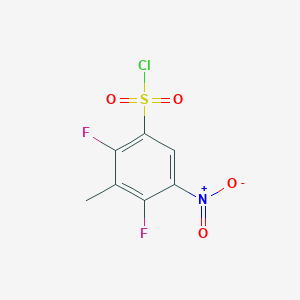
2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClF2NO4S. It is known for its unique chemical structure, which includes two fluorine atoms, a methyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This compound has gained significant attention in various fields of research due to its potential biological activities and applications in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride typically involves multiple steps. One common method includes the following steps:
Sulfonation: The starting material, such as o-dichlorobenzene, undergoes sulfonation to produce 3,4-dichlorobenzenesulfonyl chloride.
Nitration: The sulfonyl chloride compound is then nitrated to form 3,4-dichloro-5-nitrobenzenesulfonyl chloride.
Esterification: The nitro compound is esterified to generate 3,4-dichloro-5-nitrobenzenesulfonic acid methyl ester.
Fluorination: The chlorine groups are replaced with fluorine atoms to produce 3,4-difluoro-5-nitrobenzenesulfonic acid methyl ester.
Hydrolysis: The ester is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing by-products, and ensuring safety and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Amines: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Aplicaciones Científicas De Investigación
2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with proteins, enzymes, or other biological molecules. This reactivity makes it useful for modifying biomolecules and studying their functions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoro-3-methylbenzenesulfonyl chloride: Lacks the nitro group, making it less reactive in certain reactions.
3,4-Difluoro-5-nitrobenzenesulfonyl chloride: Similar structure but different substitution pattern on the benzene ring.
2,4-Dinitrobenzenesulfonyl chloride: Contains two nitro groups, leading to different reactivity and applications.
Uniqueness
2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of both fluorine and nitro groups enhances its potential for various chemical transformations and biological activities .
Propiedades
IUPAC Name |
2,4-difluoro-3-methyl-5-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO4S/c1-3-6(9)4(11(12)13)2-5(7(3)10)16(8,14)15/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSUCWXQHUZXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)S(=O)(=O)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

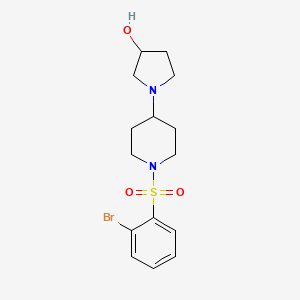
![{1-[Amino(phenyl)methyl]cyclohexyl}methanol hydrochloride](/img/structure/B2916803.png)
![N-(4-butylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2916804.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2916807.png)
![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2916809.png)
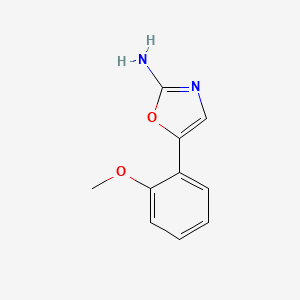
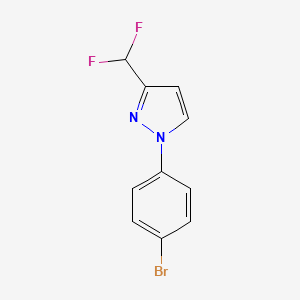
![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)
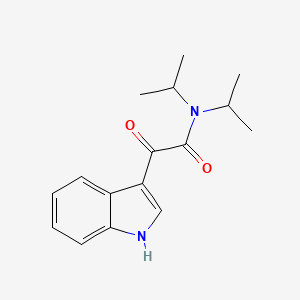
![N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2916819.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2916820.png)
